molecular formula C12H18F3NO4 B6607983 rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis CAS No. 2639392-18-8

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis

Cat. No.: B6607983
CAS No.: 2639392-18-8
M. Wt: 297.27 g/mol
InChI Key: IOIMKZZUPRFPKZ-JGVFFNPUSA-N
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Description

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis, is a synthetic organic compound belonging to the class of piperidines. It is characterized by the presence of a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group, which imparts significant stability to the molecule. The compound’s unique stereochemistry, identified by its (2R,4S) configuration, is important for its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis, typically involves multi-step synthetic routes, starting from commercially available piperidine derivatives. Key steps in the synthesis may include:

  • Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide under basic conditions.

  • Protection: Protection of the amine group with the tert-butoxycarbonyl group using Boc anhydride in the presence of a base such as triethylamine.

  • Chiral Resolution: Separation of the racemic mixture to isolate the desired stereoisomer using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrially, the compound can be synthesized in bulk by optimizing the laboratory-scale procedures. Key considerations include:

  • Scaling Up: Adjustments to the reaction conditions to accommodate larger volumes and higher pressures.

  • Yield Optimization: Using catalysts and optimized reaction parameters to increase the overall yield.

  • Purification: Employing large-scale purification methods such as continuous chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis, undergoes various types of chemical reactions:

  • Oxidation: Oxidative cleavage or modification of functional groups using reagents like hydrogen peroxide or osmium tetroxide.

  • Reduction: Reduction of carboxylic acid groups to alcohols using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions where halogens or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, osmium tetroxide, under controlled temperature and pH.

  • Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

  • Substitution: Alkyl halides, under basic or acidic conditions depending on the leaving group.

Major Products Formed

  • Oxidation Products: Corresponding alcohols or ketones.

  • Reduction Products: Alkanes or alcohol derivatives.

  • Substitution Products: New compounds with varying substituents depending on the nucleophile used.

Scientific Research Applications

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis, finds numerous applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of complex molecules and pharmaceuticals due to its unique reactivity.

  • Biology: Investigated for its interaction with biological macromolecules and potential as a biochemical probe.

  • Medicine: Explored for its potential therapeutic properties, including its activity against certain diseases or conditions.

  • Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis, involves its interaction with specific molecular targets:

  • Molecular Targets: Typically involves binding to enzymes, receptors, or other proteins, influencing their activity.

  • Pathways: Can modulate various biochemical pathways, potentially leading to changes in cellular processes or signaling.

Comparison with Similar Compounds

Compared to other piperidine derivatives, rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis, stands out due to its:

  • Unique Stereochemistry: The (2R,4S) configuration imparts specific reactivity and interaction profiles.

  • Trifluoromethyl Group: Enhances its stability and lipophilicity, making it more suitable for certain applications.

Similar Compounds

  • rac-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, trans

  • 2-(trifluoromethyl)-4-piperidone

  • N-Boc-4-piperidone

Properties

IUPAC Name

(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(9(17)18)6-8(16)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIMKZZUPRFPKZ-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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